![molecular formula C14H10N4 B3139315 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 477711-98-1](/img/structure/B3139315.png)
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Overview
Description
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that combines the structural features of pyrazole and pyrroloquinoxaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized N-phenylpyrroles. One common method includes the following steps :
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This involves the reaction of pyrrole with alkynyl ketones.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using palladium-catalyzed cross-coupling reactions.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate.
Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups.
Final Cyclization: Cyclization using sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a ligand for various receptors and enzymes, including protein kinase inhibitors and 5-HT3 receptor ligands.
Industrial Applications: Potential use in the development of fluorescent probes and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: Similar in structure but lacks the pyrazole ring.
Quinoxaline: Contains the quinoxaline core but lacks the pyrrole and pyrazole rings.
Pyrazoloquinoline: Contains both pyrazole and quinoline rings but differs in the arrangement of nitrogen atoms.
Uniqueness
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline is unique due to its combination of pyrazole and pyrroloquinoxaline structures, providing a versatile scaffold for drug development and biological research .
Properties
IUPAC Name |
4-pyrazol-1-ylpyrrolo[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-12-11(5-1)16-14(18-10-4-8-15-18)13-7-3-9-17(12)13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRLGXYSIWQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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